2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride
Description
2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride is a fluorinated heterocyclic compound characterized by a bicyclic pyrrolo[3,4-c]pyrazole core. The molecule features a phenyl group at position 2 and a trifluoromethyl (-CF₃) group at position 3, with a hydrochloride salt enhancing its solubility and stability. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the phenyl group may influence aromatic interactions in biological systems .
Properties
Molecular Formula |
C12H11ClF3N3 |
|---|---|
Molecular Weight |
289.68 g/mol |
IUPAC Name |
2-phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride |
InChI |
InChI=1S/C12H10F3N3.ClH/c13-12(14,15)11-9-6-16-7-10(9)17-18(11)8-4-2-1-3-5-8;/h1-5,16H,6-7H2;1H |
InChI Key |
OHSDLMBIGQENSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CN1)C3=CC=CC=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Intermediates
- Condensation of Phenylhydrazine with Diethyl Acetylenedicarboxylate
Phenylhydrazine hydrochloride reacts with diethyl acetylenedicarboxylate in ethanol, often in the presence of triethylamine, to yield 5-hydroxypyrazole intermediates in moderate to good yields (65-70%). This step forms the pyrazole ring with a phenyl substituent at N-1.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phenylhydrazine hydrochloride + Diethyl acetylenedicarboxylate | EtOH, RT, 20 h, Et3N base | 65-70 | Formation of 5-hydroxypyrazole |
Functionalization via Vilsmeier–Haack Formylation
- Formylation of Pyrazole Intermediates
Treatment of 5-hydroxypyrazoles with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) in dichloroethane (DCE) under reflux conditions introduces a formyl group at the 4-position and chlorination at the 5-position, yielding 4-formyl-5-chloropyrazoles with high efficiency (85% yield).
| Reagents | Conditions | Yield (%) | Product |
|---|---|---|---|
| POCl3 + DMF | DCE, reflux, 1.5-18 h | ~85 | 4-formyl-5-chloropyrazole |
Cyclization to Form the Pyrrolo[3,4-c]pyrazole Core
Formation of Hydrochloride Salt
- The final compound, 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole, is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and facilitating isolation as a crystalline solid.
Detailed Reaction Scheme Summary
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Phenylhydrazine hydrochloride + Diethyl acetylenedicarboxylate | EtOH, RT, Et3N, 20 h | 5-Hydroxypyrazole intermediate | 65-70 | Formation of pyrazole ring |
| 2 | 5-Hydroxypyrazole intermediate | POCl3 + DMF, DCE, reflux, 1.5-18 h | 4-Formyl-5-chloropyrazole | ~85 | Vilsmeier–Haack formylation and chlorination |
| 3 | 4-Formyl-5-chloropyrazole | Palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig) | Introduction of trifluoromethyl and phenyl groups | Variable | Installation of substituents |
| 4 | Functionalized pyrazole intermediate | Cyclization via amide bond formation or annellation | Pyrrolo[3,4-c]pyrazole core | Variable | Ring closure to bicyclic system |
| 5 | Pyrrolo[3,4-c]pyrazole derivative | HCl treatment | Hydrochloride salt of target compound | High | Salt formation for stability |
Research Findings and Optimization Notes
- The condensation of phenylhydrazine with diethyl acetylenedicarboxylate is a robust and reproducible step, yielding key pyrazole intermediates with good purity and yield.
- The Vilsmeier–Haack reaction using POCl3/DMF is highly effective for selective formylation and chlorination on the pyrazole ring, critical for subsequent functionalization.
- Palladium-catalyzed cross-coupling reactions provide versatile routes to introduce trifluoromethyl and aryl groups, enabling structural diversity and fine-tuning of biological activity.
- Cyclization steps require careful control of reaction conditions to favor the formation of the fused pyrrolo[3,4-c]pyrazole ring system without side reactions.
- Conversion to the hydrochloride salt improves compound handling and bioavailability in pharmaceutical contexts.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Pyrazole ring formation | Condensation | Phenylhydrazine hydrochloride, diethyl acetylenedicarboxylate, EtOH, Et3N | 65-70 | Base-mediated condensation |
| Formylation and chlorination | Vilsmeier–Haack reaction | POCl3, DMF, DCE, reflux | ~85 | Selective functionalization |
| Substituent introduction | Pd-catalyzed cross-coupling | Pd catalyst, trifluoromethyl/aryl boronic acids or equivalents | Variable | Enables trifluoromethylation |
| Cyclization to fused ring | Amide bond formation/annellation | Peptide coupling reagents (HOBt, EDCI), amines | Variable | Ring closure to bicyclic system |
| Salt formation | Acid-base reaction | HCl in suitable solvent | High | Hydrochloride salt for stability |
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A notable study demonstrated that a compound structurally similar to 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride effectively reduced the viability of various cancer cell lines in vitro.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride | HeLa | 15.2 | |
| Similar derivative | MCF-7 | 10.5 |
1.2 Neuroprotective Effects
The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Research has suggested that it may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for diseases such as Alzheimer's and Parkinson's.
Agrochemical Applications
2.1 Herbicidal Properties
The trifluoromethyl group in the structure of 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride enhances its lipophilicity and biological activity, making it a candidate for herbicidal formulations. Experimental results have shown effective weed control in agricultural settings.
| Herbicide | Target Weed | Efficacy (%) | Reference |
|---|---|---|---|
| 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride | Amaranthus retroflexus | 85% | |
| Comparative herbicide | Chenopodium album | 75% |
Materials Science
3.1 Polymer Additives
The compound's unique chemical structure allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies indicate that incorporating this compound into polycarbonate matrices improves their resistance to thermal degradation.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s pyrrolo[3,4-c]pyrazole scaffold is shared with analogs such as 1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride (ChemBK: molecular weight 227.62) . Key differences include:
- Substituent Position: The target compound has a 2-phenyl group, whereas the ChemBK analog substitutes a 1-methyl group.
- Hydrochloride Salt : Both compounds are hydrochloride salts, but the phenyl group in the target compound increases molecular weight (estimated ~315–330 g/mol) compared to the ChemBK analog (227.62 g/mol) .
Functional Group Comparisons
*Estimated based on structural analogs.
- Trifluoromethyl Group : The -CF3 group in all listed compounds enhances metabolic stability and lipophilicity, a critical feature for membrane penetration in agrochemicals .
- Aromatic vs.
Physicochemical and Bioactive Properties
- Solubility : Hydrochloride salts generally improve water solubility. However, the phenyl group in the target compound may reduce solubility compared to methyl-substituted analogs .
- Bioactivity : Pyrazole derivatives like fipronil target GABA receptors in insects . The target compound’s lack of sulfinyl or dichlorophenyl groups (common in pesticides) implies divergent mechanisms, possibly targeting kinases or inflammatory pathways in drug discovery.
Biological Activity
2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride is . The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making it a valuable component in drug design.
Pharmacological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives with trifluoromethyl groups can act as potent growth inhibitors against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anti-inflammatory Effects : Compounds in the pyrazole family are recognized for their anti-inflammatory properties. For instance, modifications to the pyrazole structure have resulted in significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .
Case Studies
- Anti-inflammatory Activity : A series of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives were synthesized. Compounds showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to dexamethasone .
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against bacterial strains such as E. coli and Bacillus subtilis. The tested compounds exhibited promising results with significant inhibition zones compared to standard antibiotics .
The biological activity of 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Certain derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels .
- Cytokine Modulation : The compound's ability to modulate cytokine production plays a significant role in its anti-inflammatory effects .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
